Pholedrine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Respiratory Stimulant:

Pholedrine has been investigated for its potential to stimulate respiration. It acts by mimicking epinephrine, causing bronchodilation (relaxation of airways) and potentially improving airflow. Some studies suggest its effectiveness in treating asthma and bronchitis []. However, these studies are often older and more research is needed to confirm its efficacy and safety compared to modern medications.

Athletic Performance:

Some research has explored pholedrine as a performance enhancer. It may increase alertness and focus, and some studies suggest it might improve athletic performance []. However, the evidence is limited and inconclusive. Additionally, pholedrine can have serious side effects, making it a risky choice for athletes.

Weight Loss:

A few studies have investigated pholedrine's potential role in weight loss. It may increase metabolism and thermogenesis (heat production) []. However, the research is limited, and the risks associated with pholedrine outweigh any potential benefits for weight loss.

Important Considerations:

- Safety Concerns: Pholedrine can cause a range of side effects, including high blood pressure, heart palpitations, anxiety, and even seizures []. Due to these risks, its use is discouraged in most countries.

- Limited Research: Much of the research on pholedrine is older and lacks the rigor of modern clinical trials. More research is needed to understand its potential benefits and risks fully.

Pholedrine is a substituted phenethylamine and an amphetamine derivative with the chemical formula and a molar mass of approximately 165.236 g·mol . It is commonly marketed under brand names such as Paredrinol, Presoitan, and Veritol. Its primary use is in topical eye drops to diagnose conditions like Horner's syndrome . The compound has a predicted log P value ranging from 1.12 to 1.7, indicating its moderate lipophilicity .

Pholedrine acts by stimulating the sympathetic nervous system. It is believed to achieve this effect by mimicking the action of norepinephrine, a neurotransmitter that regulates various physiological functions like heart rate, blood pressure, and pupil dilation []. The presence of the hydroxyl group in pholedrine's structure might influence its interaction with receptor sites compared to other amphetamines, leading to its specific effect on pupil dilation [].

As a sympathomimetic agent, pholedrine acts by releasing norepinephrine from presynaptic sympathetic neurons, which can lead to increased heart rate and blood pressure . Its pharmacodynamics are comparable to that of ephedrine and other sympathomimetics . High doses may result in adverse effects such as hypertension and increased body temperature .

Pholedrine was first synthesized in 1951. The synthesis typically involves the modification of the methamphetamine structure by introducing a hydroxyl group at the para position of the aromatic ring . Specific synthetic pathways may vary but generally include steps that ensure the retention of the N-methyl group while introducing the hydroxyl functional group.

Pholedrine's primary application is in ophthalmology for pupil dilation during diagnostic procedures. It serves as an important tool in assessing neurological conditions like Horner's syndrome. Additionally, it has been studied for its potential role as a metabolite marker for methamphetamine disposal .

Research indicates that pholedrine interacts with adrenergic receptors, similar to other sympathomimetics. It has been used in studies examining its effects on norepinephrine release and its diagnostic utility in differentiating types of sympathetic lesions . Its interactions can also lead to significant cardiovascular responses, necessitating caution during use.

Pholedrine shares structural similarities with several other compounds within the phenethylamine and amphetamine classes. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Methamphetamine | N-methylamphetamine | Strong stimulant effects; widely abused |

| Norpholedrine | 4-hydroxyamphetamine | Similar hydroxyl group; less potent |

| Oxilofrine | 4,β-dihydroxy-N-methylamphetamine | More potent vasodilator; used for different indications |

| Tyramine | 4-hydroxyphenethylamine | Naturally occurring; less selective action |

Pholedrine's unique feature lies in its specific hydroxyl substitution at the para position, which differentiates it from methamphetamine and norpholedrine while retaining some sympathomimetic properties.

Pholedrine’s origins trace to the early 20th century, with key milestones as follows:

Early studies emphasized its structural similarity to methamphetamine and hydroxyamphetamine, laying groundwork for later metabolic investigations .

Historical Applications in Pharmacology

Pholedrine’s primary historical applications centered on its adrenergic activity:

- Ophthalmology: As a 1% topical solution, it induced mydriasis (pupil dilation) to diagnose Horner’s syndrome, distinguishing preganglionic from postganglionic nerve lesions .

- Cardiovascular Support: Utilized as an antihypotensive agent to treat circulatory collapse, leveraging its norepinephrine-releasing properties .

- Comparative Diagnostics: Demonstrated efficacy akin to hydroxyamphetamine in sympathetic nerve function assessments, despite structural differences .

Its utility diminished with the advent of alternative agents but persists in niche diagnostic contexts .

Evolution of Pholedrine Research

Research trajectories have shifted across decades:

- Early Focus (1930s–1960s): Characterized hemodynamic effects, emphasizing vasopressor and cardiostimulant actions .

- Metabolic Investigations (1970s–2000s): Revealed pholedrine as a major metabolite of methamphetamine, prompting toxicological studies .

- Modern Applications (2010s–present):

- Wastewater-Based Epidemiology: Pholedrine’s stability in sewage systems enables tracking of methamphetamine disposal, reducing overestimation biases in consumption metrics .

- Receptor Interaction Studies: Elucidated its selective binding to α-adrenergic receptors, contrasting with non-hydroxylated amphetamines .

Synthetic History and Milestones

Pholedrine’s synthesis hinges on modifying methamphetamine’s structure:

- Core Synthesis:

- Salt Formation: Pharmaceutical formulations use pholedrine sulfate (CAS 6114-26-7), enhancing aqueous solubility .

- Key Patents:

Structural Comparison of Pholedrine and Analogues

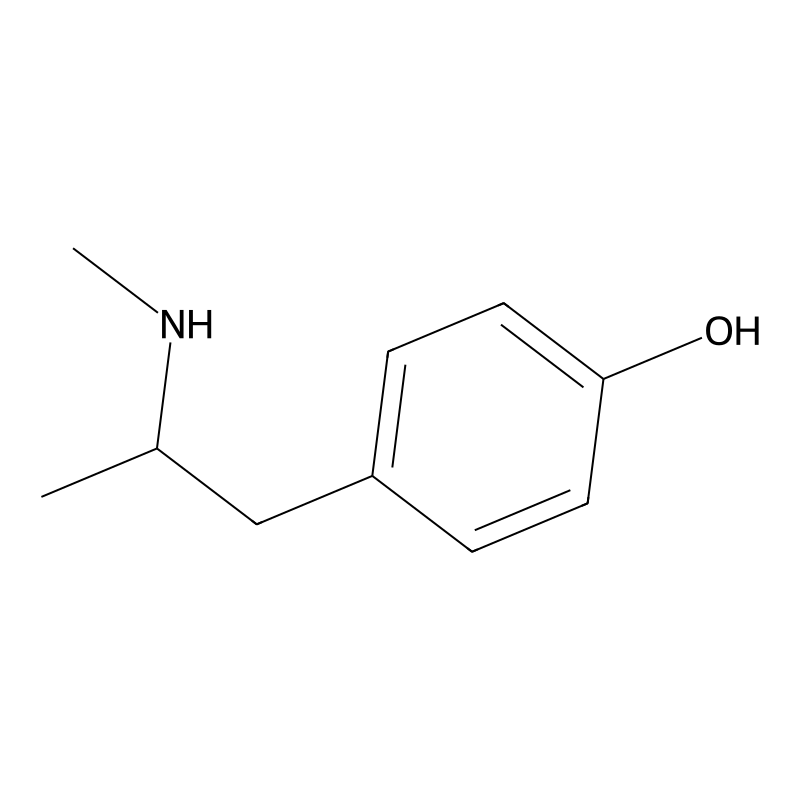

Pholedrine exhibits the molecular formula C₁₀H₁₅NO with a molecular weight of 165.236 g/mol [1] [2]. The compound's systematic IUPAC name is 4-[2-(Methylamino)propyl]phenol [3], reflecting its structural composition as a phenethylamine derivative with a hydroxyl group substituted at the para position of the benzene ring.

The molecular structure comprises a benzene ring substituted with a hydroxyl group at the para position and an alkyl side chain containing a secondary amine group. The InChI representation is InChI=1S/C10H15NO/c1-8(11-2)7-9-3-5-10(12)6-4-9/h3-6,8,11-12H,7H2,1-2H3 [2], with the corresponding InChI Key as SBUQZKJEOOQSBV-UHFFFAOYSA-N [1]. The canonical SMILES notation is CNC(C)CC1=CC=C(O)C=C1 [3].

Pholedrine belongs to the amphetamine class of compounds and is structurally classified as a substituted phenethylamine [4]. The monoisotopic mass has been precisely determined as 165.115364 Da [1] [2].

Stereochemistry and Isomerism

Pholedrine possesses one chiral center located at the carbon-2 position of the propyl side chain [1] [5]. This stereogenic center enables the existence of two enantiomeric forms: (R)-pholedrine and (S)-pholedrine [6] [5]. The presence of four different substituents bonded to this carbon atom (hydrogen, methyl group, methylamino group, and para-hydroxybenzyl group) establishes the chiral nature of the molecule.

Both enantiomers exhibit optical activity, with the (S)-enantiomer being dextrorotatory and the (R)-enantiomer being levorotatory [5]. The compound is typically encountered and marketed as a racemic mixture (±), which contains equal proportions of both enantiomers and consequently exhibits no net optical rotation [7].

The stereochemical configuration significantly influences the biological activity of pholedrine, as observed with many chiral pharmaceutical compounds. Each enantiomer may exhibit different pharmacological properties, though both forms retain the fundamental sympathomimetic characteristics of the compound [6].

Physicochemical Properties

Molecular Weight and Physical State

Pholedrine appears as a crystalline solid at room temperature, forming crystals when recrystallized from methanol [8]. The compound exhibits a characteristic melting point of 162-163°C [8]. These crystals possess an acrid, burning taste and demonstrate positive alkaline reactions [8], consistent with the basic nature of the methylamino functional group.

Solubility Parameters

The solubility profile of pholedrine reflects its amphiphilic nature, containing both hydrophilic (hydroxyl and amino groups) and lipophilic (aromatic ring and alkyl chains) components. The compound demonstrates slight solubility in water [8], which can be attributed to the hydrogen bonding capabilities of the hydroxyl and amino groups.

Pholedrine exhibits good solubility in alcohol and ether [8], indicating favorable interactions with organic solvents of moderate polarity. Notably, the compound shows ready solubility in dilute acids [8], a characteristic resulting from protonation of the amino group under acidic conditions, which enhances water solubility through formation of the hydrochloride or sulfate salt forms.

Lipophilicity and Log P Values

The lipophilicity of pholedrine has been characterized through multiple studies, with log P values ranging from 1.12 to 1.7 [4] . This range indicates moderate lipophilicity, positioning pholedrine between highly hydrophilic and highly lipophilic compounds. The log P variation reflects different experimental conditions and methodological approaches used in its determination.

The compound demonstrates dissociation constants (pKa) of 11.19 for the acidic group (phenolic hydroxyl) and 9.73 for the basic group (methylamino) [11]. These values indicate that the amino group is predominantly protonated at physiological pH, while the phenolic hydroxyl remains largely unprotonated under normal biological conditions.

Structure-Activity Relationships

Pholedrine functions as a sympathomimetic agent through its structural similarity to naturally occurring catecholamines [12]. The presence of the para-hydroxyl group on the benzene ring is crucial for receptor binding and biological activity, as it mimics the hydroxylation pattern found in dopamine and norepinephrine.

The N-methylation distinguishes pholedrine from its primary amine analog (norpholedrine) and contributes to enhanced central nervous system penetration due to increased lipophilicity [13]. The α-methyl substitution on the side chain provides resistance to metabolic degradation by monoamine oxidase, extending the compound's duration of action compared to non-methylated phenethylamines.

The chiral nature of pholedrine influences its interaction with stereoselective biological targets. Different enantiomers may exhibit varying affinities for adrenergic receptors and transport proteins, though both forms retain sympathomimetic activity [13].

Structural Comparisons with Related Compounds

Relationship to Methamphetamine

Pholedrine can be considered as 4-hydroxymethamphetamine, representing the para-hydroxylated analog of methamphetamine [4] [13]. While methamphetamine (C₁₀H₁₅N) lacks any hydroxyl substitution, pholedrine (C₁₀H₁₅NO) incorporates a phenolic hydroxyl group that significantly alters its pharmacological profile.

The hydroxylation reduces the compound's ability to cross the blood-brain barrier compared to methamphetamine, resulting in predominantly peripheral sympathomimetic effects rather than pronounced central nervous system stimulation [13]. Additionally, pholedrine serves as a major metabolite of methamphetamine, formed through cytochrome P450 2D6-mediated hydroxylation [13].

Comparison with Norpholedrine

Norpholedrine, also known as 4-hydroxyamphetamine (C₉H₁₃NO), represents the demethylated analog of pholedrine [14]. The structural difference lies in the presence of a primary amino group in norpholedrine versus the secondary methylamino group in pholedrine.

This N-demethylation significantly affects the compound's pharmacokinetic properties, including metabolic stability and receptor selectivity [15] [16]. Norpholedrine exhibits similar sympathomimetic effects but with different potency and duration compared to pholedrine. Both compounds share the para-hydroxyphenyl structure essential for adrenergic activity [14].

Structural Similarities to Oxilofrine and Tyramine

Oxilofrine (4,β-dihydroxy-N-methylamphetamine, C₁₀H₁₅NO₂) represents a β-hydroxylated analog of pholedrine, incorporating an additional hydroxyl group on the β-carbon of the side chain [4]. This additional hydroxylation further enhances hydrophilicity and modifies the compound's pharmacological profile.

Tyramine (4-hydroxyphenethylamine, C₈H₁₁NO) shares the para-hydroxyphenyl core structure with pholedrine but lacks the α-methyl group and N-methylation [4]. This structural simplification results in a compound with different metabolic susceptibility and biological activity profile, though both compounds interact with adrenergic systems through their shared phenolic structure.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

Dates

Pholedrine is a marker of direct disposal of methamphetamine

Richard Bade, Maulik Ghetia, Andrew Chappell, Jason M White, Cobus GerberPMID: 33836378 DOI: 10.1016/j.scitotenv.2021.146839

Abstract

Consumption of methamphetamine has primarily been estimated in wastewater-based epidemiology by measuring the parent compound. However, this could lead to overestimation when methamphetamine is directly disposed into the sewer system. In this respect, it would be advantageous to measure a specific metabolite of methamphetamine instead. We identified 4-hydroxymethamphetamine (pholedrine) as a potential marker. Stability experiments were performed in both filtered and unfiltered wastewater. Correlations with relative loads in wastewater were used to establish its potential as a marker of direct disposal of methamphetamine, or even as a wastewater-based epidemiology biomarker of methamphetamine consumption. This study then investigated the use of pholedrine in combination with methamphetamine to better detect direct disposal events and its potential as a marker of methamphetamine consumption. Examples from both South Australia and New Zealand exemplify the use of pholedrine to identify potential instances of direct disposal of methamphetamine.[Veritol test in study of cardiovascular functional capacity in bronchial asthma]

R FRUCHTMAN, F LLOVERAPMID: 24541304 DOI:

Abstract

Studies on Para-Methoxymethamphetamine (PMMA) Metabolite Pattern and Influence of CYP2D6 Genetics in Human Liver Microsomes and Authentic Samples from Fatal PMMA Intoxications

Merete Vevelstad, Elisabeth Leere Øiestad, Elisabeth Nerem, Marianne Arnestad, Inger Lise BogenPMID: 28978661 DOI: 10.1124/dmd.117.077263

Abstract

Para-methoxymethamphetamine (PMMA) has caused numerous fatal poisonings worldwide and appears to be more toxic than other ring-substituted amphetamines. Systemic metabolism is suggested to be important for PMMA neurotoxicity, possibly through activation of minor catechol metabolites to neurotoxic conjugates. The aim of this study was to examine the metabolism of PMMA in humans; for this purpose, we used human liver microsomes (HLMs) and blood samples from three cases of fatal PMMA intoxication. We also examined the impact of CYP2D6 genetics on PMMA metabolism by using genotyped HLMs isolated from CYP2D6 poor, population-average, and ultrarapid metabolizers. In HLMs, PMMA was metabolized mainly to 4-hydroxymethamphetamine (OH-MA), whereas low concentrations of para-methoxyamphetamine (PMA), 4-hydroxyamphetamine (OH-A), dihydroxymethamphetamine (di-OH-MA), and oxilofrine were formed. The metabolite profile in the fatal PMMA intoxications were in accordance with the HLM study, with OH-MA and PMA being the major metabolites, whereas OH-A, oxilofrine, HM-MA and HM-A were detected in low concentrations. A significant influence of CYP2D6 genetics on PMMA metabolism in HLMs was found. The catechol metabolite di-OH-MA has previously been suggested to be involved in PMMA toxicity. Our studies show that the formation of di-OH-MA from PMMA was two to seven times lower than from an equimolar dose of the less toxic drug MDMA, and do not support the hypothesis of catechol metabolites as major determinants of fatal PMMA toxicity. The present study revealed the metabolite pattern of PMMA in humans and demonstrated a great impact of CYP2D6 genetics on human PMMA metabolism.Interaction of 3,4-methylenedioxymethamphetamine and methamphetamine during metabolism by in vitro human metabolic enzymes and in rats

Kenji Kuwayama, Kenji Tsujikawa, Hajime Miyaguchi, Tatsuyuki Kanamori, Yuko T Iwata, Hiroyuki InouePMID: 22211929 DOI: 10.1111/j.1556-4029.2011.02039.x

Abstract

Illicit amphetamine-type stimulant (ATS) tablets commonly contain one or more active ingredients, which have hallucinogenic and/or stimulant effects. Because components such as 3,4-methylenedioxymethamphetamine (MDMA) and methamphetamine (MA) in ATS tablets have similar chemical structures, they could be metabolized by common metabolic enzymes. To investigate potential metabolic interactions of ATS tablet components, we studied the in vitro metabolism of MDMA and MA using human metabolic enzymes. MDMA and MA were mainly metabolized by cytochrome P450 2D6 (CYP2D6) and mutually inhibited the production of their main metabolites. In vivo experiments were also performed using intravenous administration of MDMA, MA, or their mixture to rats. The plasma concentrations of MDMA and MA after co-administration were higher than those after administration of MDMA or MA alone. The results in this study imply that multiple components in ATS tablets can interact to mutually inhibit their metabolism and potentially enhance the toxicity of each component.HIV-negative drug addict diagnosed with AIDS and tuberculosis at autopsy: a case report and brief review of literature

Sunnassee Ananda, Zhu Shaohua, Yang Fan, Liu LiangPMID: 21420653 DOI: 10.1016/j.jflm.2011.01.010

Abstract

Human Immunodeficiency Virus (HIV) infection is a true plague and a major health concern globally. It is one of the most significant pandemics in recorded history. Despite worldwide efforts to fight the pandemic, and now with the re-emergence of tuberculosis, those clinicians, personnel performing autopsies and medical caregivers are again at risk in the work place, especially in developing countries. We describe a case where a drug abuser, whose addiction was concealed by his parents, died in hospital. He was tested HIV-negative there. A medical tangle ensued and forensic autopsy was carried out. Autopsy confirmed he was an intravenous drug addict and had tuberculosis. Post-mortem blood was positive for HIV antibodies and he was diagnosed with AIDS. Due to social stigmas, lack of knowledge or inefficient medical laboratory procedures etc, such type of cases can become a hazard to those attending the sick and to autopsy pathologists alike. We provide the case description, autopsy findings and review of pertinent literature.[Veritol eye drops as a diagnostic mydriaticum]

H R BOHRINGERPMID: 18877769 DOI:

Abstract

Teratogenic potential of pholedrine: a sympathomimetic vasoconstrictive drug - a population-based case-control study

Ferenc Bánhidy, Nándor Acs, Erzsébet H Puhó, Andrew E CzeizelPMID: 20184643 DOI: 10.1111/j.1741-4520.2010.00276.x

Abstract

Pholedrine was a frequently used drug for the treatment of severe hypotension in some countries, including Hungary. The possible teratogenic effect of pholedrine was not checked; therefore; the birth outcomes, particularly congenital abnormalities (CAs), of infants born to women treated with pholedrine during pregnancy, and pregnancy complications were evaluated in the population-based large dataset of the Hungarian Case-Control Surveillance System of Congenital Abnormalities. Cases with CA and their matched controls without CA born to mothers with pholedrine use during pregnancy were compared. Of 22 843 cases and 38 151 controls, 768 (3.4%) and 1509 (4.0%) were born to mothers with pholedrine treatment, respectively (adjusted odds ratios [OR] with 95% CI: 0.9, 0.8-1.0). There was no higher risk for any CA group in the offspring of mothers who used pholedrine during the second and/or third month of pregnancy (i.e. the critical period of most major CA). The mean gestational week at delivery and birthweight was similar in newborns of women with or without pholedrine treatment during pregnancy. The pattern of pregnancy complications was characteristic (lower incidence of preeclampsia/eclampsia, while higher incidence of severe nausea/vomiting and anemia), explained mainly by the underlying maternal hypotension. In conclusion, pholedrine treatment in pregnant women was not associated with a higher risk for CA or other adverse birth outcomes, such as preterm birth or low birthweight. The knowledge of the teratogenic potential of pholedrine may contribute to the evaluation of other sympathomimetic drugs.[Clinical experience with Veritol]

F WUHRMANNPMID: 18877326 DOI:

Abstract

Effects of methamphetamine and its primary human metabolite, p-hydroxymethamphetamine, on the development of the Australian blowfly Calliphora stygia

Christina Mullany, Paul A Keller, Ari S Nugraha, James F WallmanPMID: 24905152 DOI: 10.1016/j.forsciint.2014.05.003

Abstract

The larvae of necrophagous fly species are used as forensic tools for the determination of the minimum postmortem interval (PMI). However, any ingested drugs in corpses may affect larval development, thus leading to incorrect estimates of the period of infestation. This study investigated the effects of methamphetamine and its metabolite, p-hydroxymethamphetamine, on the forensically important Australian blowfly Calliphora stygia. It was found that the presence of the drugs significantly accelerated larval growth and increased the size of all life stages. Furthermore, drug-exposed samples remained as pupae for up to 78 h longer than controls. These findings suggest that estimates of the minimum PMI of methamphetamine-dosed corpses could be incorrect if the altered growth of C. stygia is not considered. Different temperatures, drug concentrations and substrate types are also likely to affect the development of this blowfly. Pending further research, the application of C. stygia to the entomological analysis of methamphetamine-related fatalities should be appropriately qualified.[Veritol test, preoperative test]

L DE CASTRO GARCIAPMID: 20244949 DOI: